4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline
Overview
Description
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:
Formation of the Pyridine Derivative: The trifluoromethyl group is introduced into the pyridine ring through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Coupling Reaction: The trifluoromethylated pyridine derivative is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, appropriate solvents, and temperature control.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amine forms, and substituted derivatives with different functional groups .
Scientific Research Applications
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the aniline moiety.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine: Contains a piperidine ring instead of an aniline group.
Uniqueness
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of both the trifluoromethyl group and the aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts .
Biological Activity
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is a chemical compound notable for its unique structural characteristics, which include a trifluoromethyl group attached to a pyridine ring and an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉F₃N₂O, with a molecular weight of approximately 288.2 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and electronic properties, facilitating interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the binding affinity to these targets, which can lead to significant biological effects, such as:
- Enzyme Inhibition : Studies indicate that it acts as an inhibitor of enzymes involved in fibrosis, particularly Lysyl Oxidase-Like 2 (LOXL2) . This inhibition can potentially mitigate fibrotic diseases by interfering with the pathways that lead to excessive tissue scarring.
- Antiproliferative Effects : The compound has shown promising results in antiproliferative assays against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) . Its mechanism may involve inducing apoptosis in cancer cells through receptor-mediated pathways.
Biological Activity Data
The following table summarizes some key findings related to the biological activity of this compound:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Fibrosis Treatment : Research demonstrated that compounds similar in structure to this compound effectively inhibited LOXL2, suggesting a potential pathway for treating fibrotic conditions such as liver fibrosis .
- Cancer Cell Line Studies : In vitro studies using MTT assays revealed that derivatives of this compound exhibited significant antiproliferative effects on several cancer cell lines. For instance, an analog showed IC50 values below 10 µM against A549 cells, indicating strong cytotoxicity .
- Microbial Activity : The compound's structural features suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against certain bacterial strains, although further detailed investigations are required to confirm these findings .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-7-17-11(10)18-9-5-3-8(16)4-6-9/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZANJHHMCRQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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